molecular formula C17H17FN2O4S B2495825 4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide CAS No. 941877-90-3

4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No. B2495825
CAS RN: 941877-90-3
M. Wt: 364.39
InChI Key: LNSBMRWOVHBOTD-UHFFFAOYSA-N
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Description

The compound of interest, due to its structure, can be associated with a class of chemicals that involve fluorophenyl groups, methoxy-nitrophenyl functionalities, and the butanamide moiety. These components suggest that the compound might exhibit unique chemical and physical properties relevant to fields like medicinal chemistry, material science, and catalysis.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile on an aromatic ring, or through the condensation reactions that form amide bonds. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in synthesizing radiolabeled compounds for PET imaging, which might reflect the synthetic approach for the compound of interest (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds typically employs techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the configuration and conformation. Pham et al. (2019) described crystal structures involving bromo-fluorophenyl and methoxy-nitrophenyl groups, highlighting interactions like hydrogen bonding and π–π stacking, which are crucial for understanding the molecular geometry and stability of such compounds (Pham, Mac, & Bui, 2019).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include substitutions, additions, and eliminations, influenced by the presence of electron-withdrawing or donating groups. The study by Androsov and Neckers (2007) on thiadiazole derivatives provides insight into the reactivity of compounds with nitrophenyl groups, indicating potential pathways and reactive intermediates that might be relevant for the compound (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are often determined experimentally. The specific arrangement of functional groups in the compound influences these properties significantly. The research by Nagaraju et al. (2018) on the crystal structure of a similar compound might offer clues to the crystallinity, stability, and solubility behavior of the compound of interest (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards acids/bases, oxidizing/reducing agents, and other chemicals, can be inferred from studies on similar molecular frameworks. For example, the electrophilic fluorination using specific reagents as described by Yasui et al. (2011) might provide insights into the fluorination reactions and the stability of the fluorophenyl moiety in the compound (Yasui, Yamamoto, Ishimaru, Fukuzumi, Tokunaga, Kakehi, Shiro, & Shibata, 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

Research in organic chemistry often involves the synthesis and functionalization of complex molecules. For instance, studies on the substitution reactions of α-alkyl nitropyrrol derivatives highlight the SN1-type process in dimethylformamide, demonstrating the reactivity and potential for creating diverse compounds (Harsanyi & Norris, 1987). Similarly, the development of reaction-based fluorescent probes for detecting thiophenols over aliphatic thiols showcases the chemical utility of these compounds in analytical applications (Wang et al., 2012).

Pharmacokinetics and Metabolism

In pharmacology, understanding the metabolic pathways and pharmacokinetics of compounds is crucial for drug development. A study on the pharmacokinetics and metabolism of selective androgen receptor modulators in rats reveals how structural modifications can influence drug characteristics, such as absorption, distribution, and metabolism (Wu et al., 2006).

Material Science and Molecular Electronics

Compounds with specific structural features are valuable in material science and molecular electronics. Research on simple and accessible aryl bromides as building blocks for molecular wires highlights the importance of these compounds in developing new materials for electronic applications (Stuhr-Hansen et al., 2005).

Biological Activities and Drug Development

The exploration of biological activities, such as antimicrobial, anticancer, and antileishmanial effects, is a critical aspect of drug development. For example, the synthesis and evaluation of new series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines demonstrated potent anthelmintic and antibacterial activities, indicating their potential as therapeutic agents (Bhandari & Gaonkar, 2016).

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-25-14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSBMRWOVHBOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCSC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide

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